Sulofenur belongs to the class of antineoplastic agents, specifically categorized under diarylsulfonylureas. These compounds are characterized by their sulfonylurea structure, which contributes to their biological activity against cancer cells.
The synthesis of Sulofenur involves several methods, with one common route being the preparation of heteroarylsulfonyl chlorides and subsequent reactions with aryl or heteroarylureido derivatives.
The molecular structure of Sulofenur features a central urea moiety linked to an indane and a chlorophenyl group. Key features include:
Sulofenur undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. Notably:
Sulofenur exhibits several notable physical and chemical properties:
Sulofenur has been primarily studied for its potential applications in oncology:
Sulofenur (chemical name: N-(4-methylphenylsulfonyl)-N′-(4-chlorophenyl)urea) is a diarylsulfonylurea compound with the molecular formula C₁₆H₁₅ClN₂O₃S and a molecular weight of 350.82 g/mol [1] [9]. Its core structure consists of two aromatic rings connected via a sulfonylurea bridge: one methyl-substituted phenyl group (4-methylphenyl) and one chloro-substituted phenyl group (4-chlorophenyl). The sulfonylurea functional group (–SO₂–NH–CO–NH–) serves as the critical pharmacophore, enabling hydrogen bonding interactions with biological targets [5] [9]. The compound's SMILES representation is ClC1=CC=C(NC(=O)NS(=O)(=O)C2=CC=C3CCCC3=C2)C=C1, reflecting the para-substitution pattern essential for its antitumor activity [9]. Sulofenur lacks stereocenters or optical activity, classifying it as an achiral molecule [9]. This structural simplicity differentiates it from stereoisomerism-dependent anticancer agents and contributes to predictable pharmacokinetic behavior. The methyl group enhances lipophilicity, while the chlorine atom contributes to electron withdrawal, influencing electronic distribution across the molecule [5].
Sulofenur belongs to a broader class of diarylsulfonylurea (DSU) compounds investigated for antitumor properties. Comparative studies reveal significant structural and functional distinctions between generations of these agents:
Table 1: Structural and Functional Comparison of Sulofenur and Related Diarylsulfonylureas
Compound | Core Structural Features | Key Pharmacological Differences | Cross-Resistance Profile |
---|---|---|---|
Sulofenur | 4-methylphenyl and 4-chlorophenyl rings | Broad-spectrum activity against colon adenocarcinoma xenografts; induces tumor regressions | Resistant GC3/LYC5 tumors remain unresponsive [2] |
LY295501 | 2,3-dihydrobenzofuryl sulfonyl group; 3,4-dichlorophenyl | Enhanced activity against pediatric tumor xenografts; similar spectrum to Sulofenur | Completely resistant in Sulofenur-resistant lines [2] |
Glutathione Conjugate | Glutathione adduct at chloroaryl ring | Altered cellular uptake; potential role in detoxification pathways | Associated with glutathione depletion mechanisms [5] |
Mercapturic Acid Conjugate | N-acetylcysteine conjugate | Terminal detoxification metabolite; reduced cytotoxicity against GC3/c1 cells | May limit therapeutic efficacy [5] |
Second-generation agents like LY295501 (N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea) feature bulkier heterocyclic systems replacing Sulofenur's methylphenyl group [2]. This modification marginally enhances activity against pediatric colon adenocarcinoma xenografts but fails to overcome intrinsic resistance mechanisms. Crucially, both generations share complete cross-resistance in vitro and in vivo, as demonstrated using Sulofenur-resistant GC3/LYC5 xenografts [2]. This implies conserved molecular targets or activation pathways despite structural divergence. Notably, Sulofenur metabolites formed via glutathione conjugation (detected as mercapturic acid conjugates in urine) exhibit altered biological activity compared to the parent drug, suggesting metabolic transformations significantly influence therapeutic outcomes [5] [7].
Sulofenur exhibits a calculated partition coefficient (logP) of approximately 4.7, indicating significant lipophilicity [9]. This property facilitates passive diffusion across cellular membranes but contributes to extensive plasma protein binding (>99%), severely limiting the freely dissolved fraction available for pharmacological activity in vivo [9]. The compound demonstrates pH-dependent stability: it remains stable under physiological pH (7.4) but undergoes hydrolytic cleavage of the urea linkage under strongly acidic or alkaline conditions [5]. Metabolic degradation represents the primary route of instability in biological systems. Sulofenur undergoes three principal metabolic transformations:
Table 2: Key Physicochemical and Metabolic Properties of Sulofenur
Property | Characteristic | Biological Implication |
---|---|---|
Molecular Weight | 350.82 g/mol | Favorable for passive diffusion across membranes |
LogP | ~4.7 | High lipophilicity; potential for tissue accumulation |
Protein Binding | >99% | Severely limits unbound plasma concentration; reduces therapeutic index |
Major Metabolic Pathways | Hydroxylation; Glutathione conjugation | Generates active and inactive metabolites; depletes cellular glutathione stores |
Primary Metabolites | Hydroxy-Sulofenur; Glutathionyl-Sulofenur; Mercapturic acid | Hydroxy metabolites correlate with methemoglobin formation; conjugates reduce cytotoxicity |
These metabolic transformations directly impact Sulofenur's biological activity. Hydroxylated metabolites exhibit prolonged plasma half-lives compared to the parent drug and demonstrate stronger correlations with toxicodynamic endpoints like methemoglobin formation [3]. Crucially, glutathione conjugation depletes intracellular glutathione (GSH) pools, potentially contributing to oxidative stress-mediated cytotoxicity in sensitive tumor cells like the human colon adenocarcinoma GC3/c1 line [5]. However, this GSH depletion may also represent a resistance mechanism, as cells with elevated glutathione reductase activity could mitigate Sulofenur's effects [5]. The extensive protein binding and rapid metabolic conversion collectively restrict achievable plasma concentrations of the active parent compound below levels required for robust antitumor efficacy in clinical settings, a significant limitation identified across pharmacokinetic studies [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7